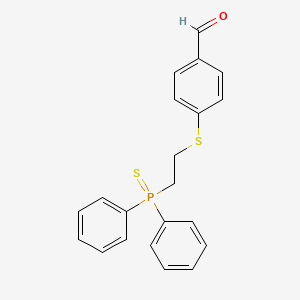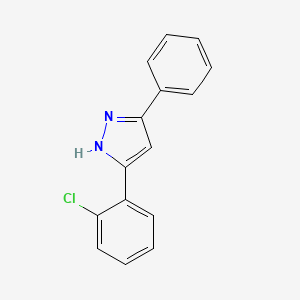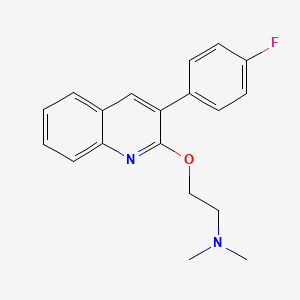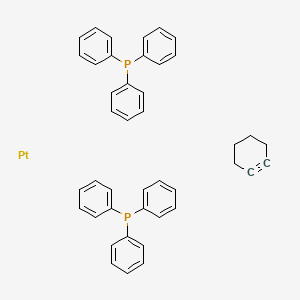
Cyclohexynebis(triphenylphosphine)platinum(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexynebis(triphenylphosphine)platinum(0) is a coordination complex with the chemical formula C42H38P2Pt. It is a platinum-based compound where the platinum atom is coordinated with two triphenylphosphine ligands and a cyclohexyne ligand. This compound is of significant interest in organometallic chemistry due to its unique structural and reactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexynebis(triphenylphosphine)platinum(0) can be synthesized through the reaction of platinum(0) precursors with triphenylphosphine and cyclohexyne. One common method involves the reaction of bis(triphenylphosphine)platinum(0) with cyclohexyne under inert conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexynebis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) from higher oxidation states.
Substitution: Ligands such as triphenylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cyclohexynebis(triphenylphosphine)platinum(0) include oxidizing agents like halogens or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Cyclohexynebis(triphenylphosphine)platinum(0) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Cyclohexynebis(triphenylphosphine)platinum(0) involves the coordination of the platinum center with various ligands, which can influence its reactivity and stability. The compound can undergo ligand exchange reactions, where the triphenylphosphine ligands are replaced by other ligands, leading to the formation of new complexes. The platinum center can also participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)platinum chloride: This compound has similar coordination with triphenylphosphine ligands but includes chloride ligands instead of cyclohexyne.
Ethylenebis(triphenylphosphine)platinum(0): Similar to Cyclohexynebis(triphenylphosphine)platinum(0), but with ethylene as the ligand instead of cyclohexyne.
Uniqueness
Cyclohexynebis(triphenylphosphine)platinum(0) is unique due to the presence of the cyclohexyne ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it valuable for specific catalytic applications and research studies .
Eigenschaften
Molekularformel |
C42H38P2Pt |
|---|---|
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
cyclohexyne;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H8.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;/h2*1-15H;1-4H2; |
InChI-Schlüssel |
OTPYBWPGDAYJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


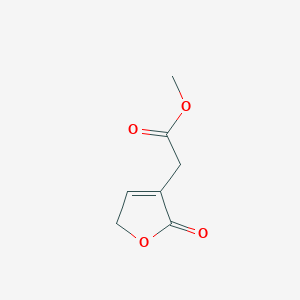
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
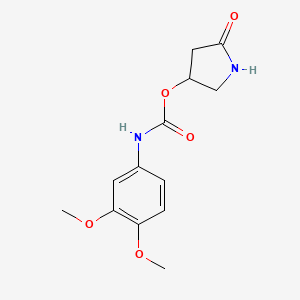

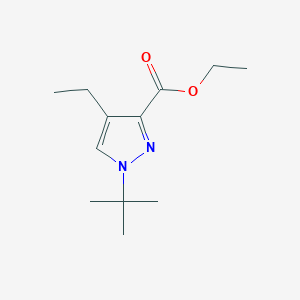

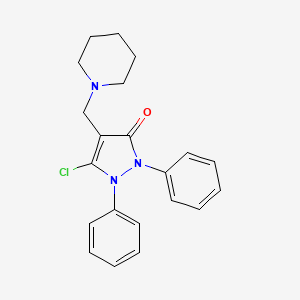

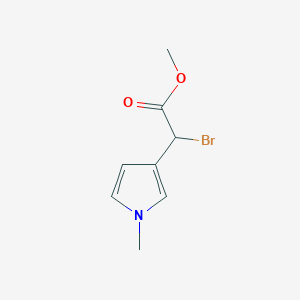
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

